

Preclinical Comparison of CBPD-268: A Novel CBP/p300 PROTAC Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBPD-268

Cat. No.: B12365627

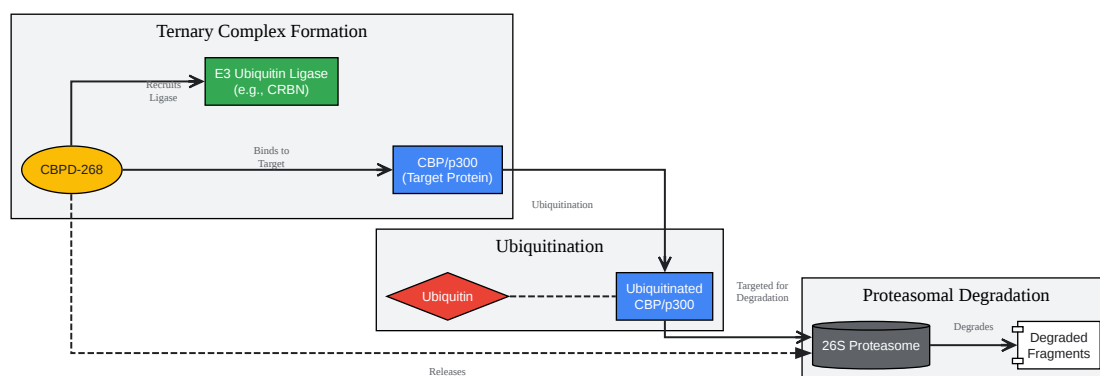
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Disclaimer: As of December 2025, no public results from a Phase I clinical trial for **CBPD-268** have been identified. This guide provides a comparative summary of available preclinical data for **CBPD-268** and related compounds.

CBPD-268 is an investigational, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are considered key epigenetic regulators and promising therapeutic targets for the treatment of castration-resistant prostate cancer (CRPC) and other malignancies.[1][2][3] This document summarizes the preclinical findings for **CBPD-268** and compares its performance against other CBP/p300-targeting agents, including the PROTAC degrader CBPD-409 and the bromodomain inhibitors GNE-049 and CCS1477 (inobrodib).

Mechanism of Action: PROTAC-Mediated Degradation

CBPD-268 functions as a heterobifunctional molecule. One end binds to the target proteins (CBP/p300), while the other end recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome.[4][5][6] This catalytic mechanism allows a single molecule of **CBPD-268** to trigger the destruction of multiple target protein copies.[4]



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Caption: Mechanism of action for **CBPD-268** as a PROTAC degrader.

In Vitro Performance Comparison

CBPD-268 demonstrates exceptional potency in degrading CBP/p300 and inhibiting the growth of androgen receptor-positive (AR+) prostate cancer cell lines.[\[2\]](#)[\[3\]](#) Its performance in these preclinical assays is compared with other CBP/p300-targeting agents below.

Compound	Target/Mechanism	Cell Lines	DC50 (Degradation)	IC50 (Proliferation)	Dmax (Max Degradation)	Citation
CBPD-268	CBP/p300 Degradator (PROTAC)	VCaP, LNCaP, 22Rv1	≤0.03 nM	Potent cell growth inhibition	>95%	[2] [3] [7]
CBPD-409	CBP/p300 Degradator (PROTAC)	VCaP, LNCaP, 22Rv1	0.2-0.4 nM	1.2-2.0 nM	Not Specified	[3] [7]
GNE-049	CBP/p300 Bromodomain Inhibitor	AR+ PCa cell lines	Not Applicable	650-1900 nM	Not Applicable	[8] [9]
CCS1477 (Inobrodib)	CBP/p300 Bromodomain Inhibitor	Hematological cancer cell lines	Not Applicable	Submicromolar	Not Applicable	[10] [11]

In Vivo Preclinical Efficacy and Pharmacokinetics

In animal models, **CBPD-268** showed excellent oral bioavailability and potent anti-tumor activity.[\[2\]](#)[\[3\]](#) The compound was well-tolerated in mice and rats, indicating a favorable therapeutic index.[\[2\]](#)[\[3\]](#)

Compound	Animal Model	Dosing	Key Outcomes	Oral Bioavailability	Citation
CBPD-268	VCaP & 22Rv1 Xenografts (Mice)	0.3-3 mg/kg (Oral)	Profound and persistent CBP/p300 depletion in tumors; Strong antitumor activity, including tumor regression in VCaP model. Therapeutic Index >10.	Excellent in mice and rats	[2] [3] [10]
CBPD-409	VCaP Xenografts (Mice)	1-3 mg/kg (Oral)	>95% CBP/p300 depletion in tumor at 1 mg/kg; Significant tumor growth inhibition.	50% in mice	[3] [7] [9] [12]
GNE-049	PDX Mouse Models of PCa	Twice-daily (Oral)	Reduced tumor growth by 55% at day 18; Suppressed AR target genes.	Not Specified	[1]
CCS1477 (Inobrodib)	OPM-2 Myeloma	20 mg/kg (Daily)	Dose-dependent tumor growth	Orally bioavailable	[13]

Xenografts
(Mice)

inhibition,
including
regression.

Comparative Analysis

CBPD-268 vs. CBPD-409: Both are potent CBP/p300 PROTAC degraders. However, **CBPD-268** exhibits a significantly lower DC50 value (≤ 0.03 nM) compared to CBPD-409 (0.2-0.4 nM), suggesting higher potency in inducing protein degradation in vitro.[3][7] Preclinical studies also suggest CBPD-409 has high target selectivity, whereas **CBPD-268** may have some unintended activity against BRD family proteins.[9]

PROTAC Degradation vs. Bromodomain Inhibitors: The PROTACs (**CBPD-268** and CBPD-409) demonstrate substantially greater potency in inhibiting cancer cell proliferation (nM range) compared to the bromodomain inhibitor GNE-049 (high nM to μ M range).[3][9] This enhanced efficacy is attributed to the complete removal of the target proteins, which can lead to a more profound and sustained suppression of oncogenic signaling pathways compared to simply inhibiting a single functional domain.[9] Specifically, p300/CBP degradation has been shown to more effectively suppress AR signaling and other critical oncogenes than bromodomain inhibition alone.[9]

Experimental Protocols

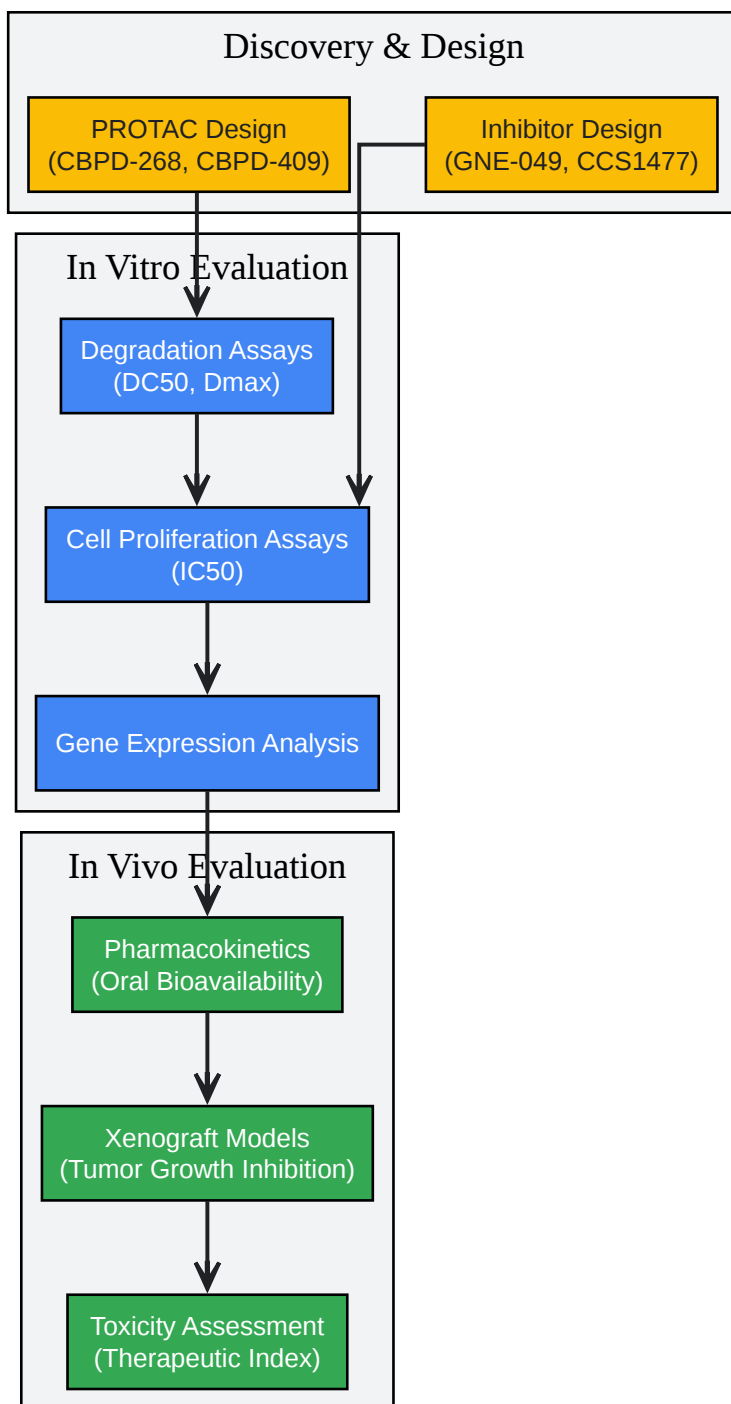
Detailed experimental methodologies were not fully available in the summarized search results. However, the general approaches can be described as follows:

- In Vitro Degradation and Proliferation Assays:
 - Cell Lines: Androgen receptor-positive prostate cancer cell lines such as VCaP, LNCaP, and 22Rv1 were utilized.[3]
 - Methodology: Cells were treated with varying concentrations of the compounds. Protein levels of CBP/p300 were likely measured by Western Blot or mass spectrometry to determine DC50 and Dmax values. Cell viability and proliferation were assessed using standard methods like CellTiter-Glo to determine IC50 values.[14]

- In Vivo Xenograft Studies:
 - Animal Models: Human cancer cell lines (e.g., VCaP, 22Rv1) were implanted into immunocompromised mice to generate xenograft tumors.[\[2\]](#)[\[3\]](#)
 - Methodology: Once tumors reached a specified size, mice were treated orally with the compounds at defined doses and schedules. Tumor volume and body weight were monitored over time to assess efficacy and tolerability.[\[2\]](#)[\[3\]](#) At the end of the study, tumors could be excised to measure target protein degradation via methods like Western Blot or immunohistochemistry.[\[2\]](#)
- Pharmacokinetic Analysis:
 - Methodology: The compounds were administered to animals (mice and rats), and blood samples were collected at various time points. The concentration of the drug in the plasma was measured to determine key pharmacokinetic parameters, including oral bioavailability.[\[2\]](#)[\[3\]](#)

Summary Workflow

The preclinical evaluation of **CBPD-268** and its comparators follows a logical progression from in vitro characterization to in vivo efficacy testing.



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Caption: General preclinical development workflow for targeted therapies.

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- To cite this document: BenchChem. [Preclinical Comparison of CBPD-268: A Novel CBP/p300 PROTAC Degradable]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365627#cbpd-268-clinical-trial-phase-i-results-and-comparison]

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